Cytarabine Triphosphate
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Overview
Description
Cytarabine Triphosphate is a nucleotide that inhibits the synthesis of DNA by acting as an antimetabolic agent against deoxycytidine, a component of DNA. It is the biologically active form of cytarabine, a chemotherapy medication used to treat certain types of leukemia .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cytarabine Triphosphate is synthesized through a series of enzymatic reactions. The process begins with the phosphorylation of 1-β-d-arabinofuranosylcytosine (ara-C) by deoxycytidine kinase to form 1-β-d-arabinofuranosylcytosine monophosphate (ara-CMP). This intermediate is then further phosphorylated by deoxycytidine monophosphokinase to form 1-β-d-arabinofuranosylcytosine diphosphate (ara-CDP). Finally, nucleoside diphosphokinase catalyzes the formation of 1-β-d-arabinofuranosylcytosine triphosphate (ara-CTP) .
Industrial Production Methods: The industrial production of arabinofuranosylcytosine triphosphate involves the use of recombinant enzymes to catalyze the phosphorylation steps. This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Cytarabine Triphosphate undergoes several types of chemical reactions, including phosphorylation, deamination, and hydrolysis.
Common Reagents and Conditions:
Phosphorylation: Enzymes such as deoxycytidine kinase, deoxycytidine monophosphokinase, and nucleoside diphosphokinase are used.
Deamination: Deoxycytidylate deaminase can convert arabinofuranosylcytosine monophosphate to arabinofuranosyluracil monophosphate.
Hydrolysis: Acidic or basic conditions can hydrolyze the triphosphate group to release inorganic phosphate.
Major Products:
Phosphorylation: this compound.
Deamination: Arabinofuranosyluracil monophosphate.
Hydrolysis: Inorganic phosphate and arabinofuranosylcytosine.
Scientific Research Applications
Cytarabine Triphosphate has several scientific research applications:
Chemistry: Used as a model compound to study nucleotide metabolism and enzyme kinetics.
Biology: Investigated for its role in DNA synthesis inhibition and cell cycle regulation.
Medicine: Employed in the treatment of acute myeloid leukemia, acute lymphocytic leukemia, and chronic myelogenous leukemia. .
Mechanism of Action
Cytarabine Triphosphate exerts its effects by inhibiting DNA polymerase, an enzyme crucial for DNA replication. It is incorporated into the DNA strand during the S phase of the cell cycle, leading to chain termination and inhibition of DNA synthesis. This results in the death of rapidly dividing cells, such as cancer cells .
Comparison with Similar Compounds
Cytarabine (Cytosine arabinoside): The parent compound of arabinofuranosylcytosine triphosphate, used in chemotherapy.
4′-Thio-arabinofuranosylcytosine: A structural analog with a longer intracellular retention time and superior activity against solid tumors.
Deoxycytidine: A naturally occurring nucleoside involved in DNA synthesis.
Uniqueness: Cytarabine Triphosphate is unique due to its potent inhibitory effect on DNA polymerase and its ability to be incorporated into DNA, leading to chain termination. Its effectiveness in treating certain types of leukemia and its role as an active metabolite of cytarabine highlight its significance in medical research and treatment .
Properties
CAS No. |
13191-15-6 |
---|---|
Molecular Formula |
C9H16N3O14P3 |
Molecular Weight |
483.16 g/mol |
IUPAC Name |
[[(2R,3S,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C9H16N3O14P3/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18)/t4-,6-,7+,8-/m1/s1 |
InChI Key |
PCDQPRRSZKQHHS-CCXZUQQUSA-N |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Synonyms |
Ara CTP Ara-CTP Arabinofuranosylcytosine Triphosphate Arabinosylcytosine Triphosphate Cytarabine Triphosphate Cytosine Arabinoside Triphosphate Triphosphate, Arabinofuranosylcytosine Triphosphate, Arabinosylcytosine Triphosphate, Cytarabine Triphosphate, Cytosine Arabinoside |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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